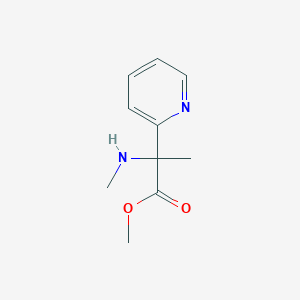
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate
Übersicht
Beschreibung
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate, also known as MMP, is a small molecule that has been studied extensively due to its unique properties and potential applications in a variety of scientific fields. MMP is a heterocyclic compound containing both a pyridine and an amine group. It is a colorless, water-soluble, and highly volatile compound. MMP has been used as a synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the preparation of novel compounds, as well as a starting material for the synthesis of various biologically active molecules. In addition, MMP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification
Methyl 2-(methylamino)-2-(pyridin-2-yl)propanoate has been studied for its spectroscopic properties. Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including variants related to this compound, using GC-MS, IR, NMR, and electronic absorption spectroscopy. This research aids in understanding the compound's structure and behavior (Nycz et al., 2016).
Biological Activities and Potassium Channel Openers
Studies on derivatives of this compound have shown significant biological activities. Brown et al. (1993) synthesized derivatives that act as potent potassium channel openers, indicating potential use in treating hypertension and angina (Brown et al., 1993).
Synthesis and Catalysis
The compound has been involved in various synthetic and catalytic processes. Kumari et al. (2013) described its use in the synthesis of 2H-Chromen-3-yl derivatives, showcasing its role in chemical synthesis and catalysis (Kumari et al., 2013).
Corrosion Inhibition
Research by Murmu et al. (2019) explored the use of compounds structurally similar to this compound in inhibiting corrosion on steel surfaces, suggesting its application in material science (Murmu et al., 2019).
Antagonist Selectivity for κ-Opioid Receptors
Grimwood et al. (2011) explored a novel κ-opioid receptor antagonist, closely related to this compound, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Nucleophilic Reactions
Research by Sokolov and Aksinenko (2010) involved the compound in reactions with nucleophiles, leading to various heterocyclic N-substituted 2-aminopyridine derivatives, essential in organic chemistry (Sokolov & Aksinenko, 2010).
Stereoselective Synthesis
The compound has been used in stereoselective synthesis processes. Zhong et al. (1999) developed an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a crucial material in pharmaceutical synthesis (Zhong et al., 1999).
Eigenschaften
IUPAC Name |
methyl 2-(methylamino)-2-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11-2,9(13)14-3)8-6-4-5-7-12-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBCSIBZDVLZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



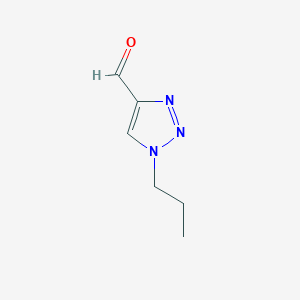
(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)


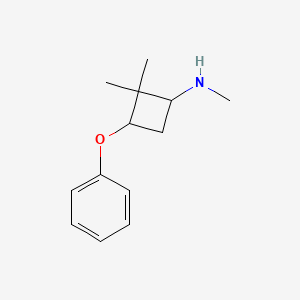
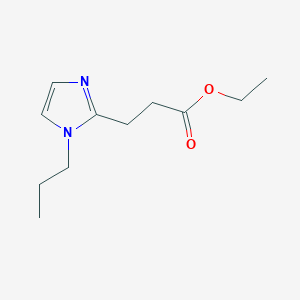
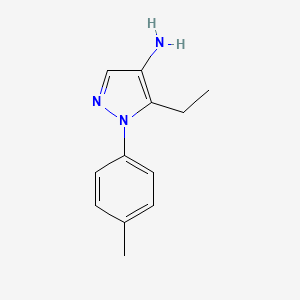

![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
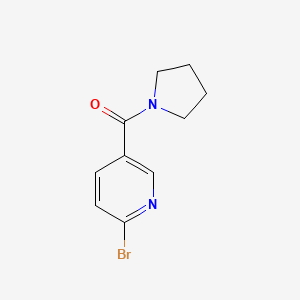


![[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1528532.png)